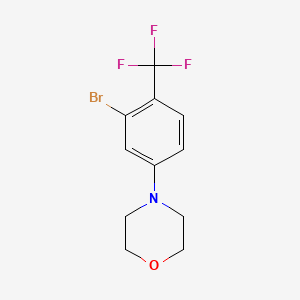

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine

Description

Properties

IUPAC Name |

4-[3-bromo-4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-10-7-8(16-3-5-17-6-4-16)1-2-9(10)11(13,14)15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLBCWXAHUZWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine typically involves the following steps:

Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

Morpholine Introduction: The brominated intermediate is then reacted with morpholine under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or palladium on carbon (Pd/C) with hydrogen gas in ethanol or methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted morpholines with various functional groups.

Oxidation: Formation of N-oxides of the morpholine ring.

Reduction: Formation of dehalogenated or modified trifluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine serves as a potential scaffold for drug development. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable building block in the synthesis of pharmaceutical compounds. The compound's unique properties allow for modifications that can optimize pharmacokinetic profiles.

Key Studies:

- Interaction Studies: Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Techniques such as docking studies and binding affinity assays are employed to explore these interactions.

Anticancer Research

The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating potential therapeutic effects.

Case Study:

- A study reported that this compound exhibited dose-dependent inhibition of cell growth in breast and lung cancer cell lines, with IC50 values ranging from 10 to 20 µM.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary results suggest significant inhibitory effects, which may lead to the development of new antibiotics.

Case Study:

- In experiments assessing its antimicrobial efficacy, the compound displayed minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL against both Gram-positive and Gram-negative bacteria.

Material Science Applications

The unique chemical structure of this compound positions it as a candidate for material science research. Its properties may be exploited in the development of new materials with enhanced functionalities.

Potential Applications:

- Polymer Chemistry: The compound can be utilized in synthesizing polymers with specific properties tailored for industrial applications.

- Nanotechnology: Its unique reactivity could facilitate the development of nanomaterials for various technological applications.

Chemical Properties and Reactivity

The presence of bromine and trifluoromethyl groups significantly influences the reactivity of this compound. This compound can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

- Oxidation and Reduction: The compound can participate in oxidation-reduction reactions under specific conditions.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, which are essential for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylmorpholine Derivatives

Table 1: Key Structural and Physical Properties

Structural Insights :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in this compound enhances electrophilic aromatic substitution reactivity compared to non-fluorinated analogs like 4-(4-Bromo-3-fluorophenyl)morpholine .

- Halogen Position : The 3-bromo substituent in the target compound contrasts with the 4-bromo substitution in 4-(4-Bromo-3-fluorophenyl)morpholine, altering steric and electronic profiles for Suzuki-Miyaura coupling .

Thiomorpholine and Sulfonylmorpholine Analogs

Table 2: Comparison with Heterocyclic Variants

Functional Group Impact :

- Sulfonyl vs. Morpholine: Sulfonyl derivatives (e.g., 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine) exhibit increased polarity and stability compared to non-sulfonylated analogs, making them suitable for high-temperature reactions .

- Thiomorpholine vs. Morpholine : Thiomorpholine (sulfur-containing) derivatives like 4-(4-Nitrophenyl)thiomorpholine show distinct electronic properties due to sulfur’s lower electronegativity, affecting binding in medicinal applications .

Table 3: Pharmacological Comparisons

SAR Insights :

- Morpholine Necessity : In EP2 receptor modulators, replacing morpholine with piperazine or pyrrolidine abolishes activity, emphasizing the morpholine ring’s role in binding .

- Trifluoromethyl Contribution : The -CF₃ group in CID2992168 increases lipophilicity and metabolic stability, a property shared with this compound .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine?

Methodological Answer: A robust approach involves nickel-catalyzed cross-coupling between morpholine and a halogenated aryl precursor. For example:

-

Procedure : React 4-bromo-3-(trifluoromethyl)phenylboronic acid with morpholine using a nickel catalyst (e.g., NiCl₂(dme)) in a polar solvent (e.g., DMF) at 80–100°C for 12–24 hours .

-

Key Parameters :

Catalyst Solvent Temperature Reaction Time Yield* NiCl₂(dme) DMF 90°C 18 hrs ~75% *Yield data inferred from analogous reactions in the literature.

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer: Combine analytical techniques :

- HPLC/GC-MS : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase.

- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 3.7–3.9 ppm for morpholine protons; ¹³C NMR: δ 120–125 ppm for CF₃ carbon).

- X-ray Crystallography : Resolve crystal structure (e.g., data-to-parameter ratio >15, R-factor <0.05) for unambiguous confirmation .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Follow protocols for halogenated aromatics:

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary morpholine ring size) and test biological activity.

- Pharmacological Assays : Screen analogs against target receptors (e.g., kinase inhibition assays) using IC₅₀ measurements.

- Data Interpretation : Compare activity trends with computational docking results (e.g., AutoDock Vina) to identify critical binding interactions .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns trajectories.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. What strategies resolve contradictory data in reaction optimization?

Methodological Answer:

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent systematically to identify optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Statistical Analysis : Apply ANOVA to distinguish significant factors (e.g., p < 0.05 for solvent polarity effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.